Mitoxantronhydrochlorid
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Mitoxantrone hydrochloride primarily targets DNA and topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA . The drug’s interaction with these targets plays a crucial role in its mechanism of action.
Mode of Action
Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II . This disruption of DNA synthesis and repair in both healthy cells and cancer cells is the primary mode of action for Mitoxantrone.
Biochemical Pathways
Mitoxantrone’s interaction with DNA and topoisomerase II affects several biochemical pathways. By causing DNA crosslinks and strand breaks, it disrupts DNA synthesis and repair . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Pharmacokinetics
The pharmacokinetics of Mitoxantrone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Mitoxantrone is extensively distributed to tissues . The mean alpha half-life of Mitoxantrone is 6 to 12 minutes, the mean beta half-life is 1.1 to 3.1 hours, and the mean gamma (terminal or elimination) half-life is 23 to 215 hours . Mitoxantrone is metabolized in the liver and excreted primarily through the renal route .
Result of Action
The result of Mitoxantrone’s action is the disruption of DNA synthesis and repair in both healthy cells and cancer cells, leading to cell death . This makes Mitoxantrone effective in slowing the progression of diseases characterized by rapid cell division, such as certain types of cancer and multiple sclerosis .
Action Environment
The action, efficacy, and stability of Mitoxantrone can be influenced by various environmental factors. For instance, abnormal liver function can lead to decreased rates of total body Mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . Furthermore, the drug should be handled with care to avoid exposure to dust, fume, gas, mist, vapours, and spray .
Wissenschaftliche Forschungsanwendungen
Mitoxantron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung von Topoisomerase-Inhibitoren verwendet.
Biologie: Wird auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose untersucht.
Medizin: Wird in klinischen Studien zur Krebsbehandlung und Multipler Sklerose eingesetzt.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel verwendet.
Wirkmechanismus
Mitoxantron übt seine Wirkung aus, indem es die Typ-II-Topoisomerase hemmt, ein Enzym, das für die DNA-Replikation und -Reparatur unerlässlich ist. Diese Hemmung führt zu DNA-Strangbrüchen und induziert letztendlich Apoptose in sich schnell teilenden Zellen. Zusätzlich hemmt Mitoxantron die Proteinkinase C, was zu seiner antineoplastischen Aktivität beiträgt .
Biochemische Analyse
Biochemical Properties
Mitoxantrone hydrochloride is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Cellular Effects
Mitoxantrone disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases . It has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 .
Molecular Mechanism
The mechanism of action of Mitoxantrone hydrochloride involves intercalation into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Temporal Effects in Laboratory Settings
Mitoxantrone hydrochloride liposome injection (Lipo-MIT) has shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape . High accumulation in tumor tissue was a key characteristic of Lipo-MIT in preclinical investigation .
Dosage Effects in Animal Models
In animal models, the dosage of Mitoxantrone hydrochloride for castration-resistant prostate cancer (CRPC) is 12–14 mg/m² administered intravenously (IV) every 3 weeks as a 30-min intravenous infusion . In multiple large randomized studies, Mitoxantrone plus prednisone was shown to reduce pain and increase quality of life for patients with CRPC .
Metabolic Pathways
It is known that it acts primarily on DNA, inducing DNA strand breaks by stabilizing the topoisomerase-DNA cleavable complex and by free radical generation .
Transport and Distribution
Mitoxantrone hydrochloride has a very large volume of distribution with sequestration in a deep tissue compartment . In autopsy studies, relatively high tissue concentrations have been measured in liver, bone marrow, heart, lung, spleen, and kidney .
Subcellular Localization
Mitoxantrone hydrochloride, exposed to aqueous intracellular environment, bound to hydrophobic cellular structures, complexes with nucleic acids, as well as the naphtoquinoxaline metabolite of Mitoxantrone were simultaneously detected and mapped in K562 cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mitoxantron wird durch einen mehrstufigen Prozess synthetisiert, der die Kondensation von 1,4-Dihydroxyanthrachinon mit Ethylendiamin beinhaltet. Die Reaktion findet typischerweise unter sauren Bedingungen statt, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von Mitoxantron beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Mitoxantron unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Mitoxantron kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine Chinonstruktur verändern.
Substitution: Substitutionsreaktionen beinhalten häufig den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen variieren je nach Substituent, beinhalten aber häufig Katalysatoren und spezifische Lösungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Mitoxantron, die unterschiedliche pharmakologische Eigenschaften haben können .
Analyse Chemischer Reaktionen
Types of Reactions
Mitoxantrone undergoes several types of chemical reactions, including:
Oxidation: Mitoxantrone can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its quinone structure.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of Mitoxantrone, which may have different pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Doxorubicin: Ein weiteres Anthracyclin-Antibiotikum mit ähnlicher Topoisomerase-Hemmung, aber unterschiedlichen Toxizitätsprofilen.
Epirubicin: Ein Derivat von Doxorubicin mit veränderter Pharmakokinetik.
Daunorubicin: Teilt einen ähnlichen Mechanismus, wird aber hauptsächlich für verschiedene Arten von Leukämie verwendet.
Einzigartigkeit
Mitoxantron ist einzigartig aufgrund seiner dualen Hemmung von Topoisomerase II und Proteinkinase C, wodurch ein breiteres Spektrum an antineoplastischer Aktivität erzielt wird. Seine reduzierte Kardiotoxizität im Vergleich zu Doxorubicin macht es in bestimmten klinischen Situationen zur bevorzugten Wahl .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne melden!
Biologische Aktivität
Mitoxantrone hydrochloride is a synthetic anthracenedione compound primarily used in the treatment of various cancers, including acute non-lymphocytic leukemia and prostate cancer. Its biological activity is characterized by its ability to intercalate into DNA, inhibit topoisomerase II, and exert immunosuppressive effects, making it a critical agent in chemotherapy protocols. This article explores the biological mechanisms, pharmacodynamics, clinical applications, and case studies associated with mitoxantrone hydrochloride.
Mitoxantrone exerts its effects through several key mechanisms:
- DNA Intercalation : Mitoxantrone intercalates into DNA strands, leading to structural distortions that hinder DNA replication and transcription.
- Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and repair. This inhibition results in double-strand breaks in DNA, triggering apoptosis in cancer cells .
- Immunosuppressive Effects : Mitoxantrone has been shown to inhibit the proliferation of B cells, T cells, and macrophages. It also impairs antigen presentation and cytokine secretion (e.g., interferon-gamma, TNF-alpha) which are crucial for immune responses .
Pharmacodynamics
Mitoxantrone demonstrates a lack of cell cycle phase specificity, affecting both proliferating and non-proliferating cells. Its pharmacokinetics reveal a rapid distribution phase with a half-life of approximately 30 hours following intravenous administration. The drug is metabolized primarily in the liver, and its metabolites can form covalent bonds with DNA, contributing to its cytotoxic effects .
Clinical Applications
Mitoxantrone is utilized in various clinical settings:
- Cancer Treatment : Approved for use in acute non-lymphocytic leukemia and hormone-refractory prostate cancer.
- Multiple Sclerosis : Used as a second-line therapy for patients with aggressive forms of multiple sclerosis due to its immunosuppressive properties .
- Lymphatic Tracing : A modified formulation (Mitoxantrone Hydrochloride Injection for Tracing) is being studied for sentinel lymph node biopsy in breast cancer and thyroid cancer surgeries .
Case Study 1: Treatment of Recurrent Neuromyelitis Optica
A study involving five patients treated with mitoxantrone hydrochloride showed significant improvements in Expanded Disability Status Scale (EDSS) scores over a follow-up period. One patient improved from an EDSS score of 7 to 4 after receiving seven treatments. MRI scans indicated regression of lesions in the spinal cord following treatment .
Case Study 2: Safety and Efficacy in Gastric Cancer
A trial assessing the safety of Mitoxantrone Hydrochloride Injection for lymphatic tracing demonstrated that it was well-tolerated among gastric cancer patients. None experienced serious adverse events, indicating its potential as a reliable tracer during surgical procedures .
Summary of Research Findings
Eigenschaften
CAS-Nummer |
70476-82-3 |
---|---|
Molekularformel |
C22H29ClN4O6 |
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride |
InChI |
InChI=1S/C22H28N4O6.ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;/h1-4,23-30H,5-12H2;1H |
InChI-Schlüssel |
MKCBCZDNNZPMCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl |
Kanonische SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl |
Color/Form |
Blue-black solid from water ethanol |
melting_point |
203-5 °C |
Key on ui other cas no. |
70476-82-3 |
Physikalische Beschreibung |
Crystals; [Merck Index] |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
65271-80-9 (Parent) |
Haltbarkeit |
Mitoxantrone HCl is not photolabile. Exposure of the product to direct sunlight for one month caused no change in its appearance or potency. Mitoxantrone HCl 0.2 mg/ml in sodium chloride 0.9% in polypropylene syringes is reported to be stable for 28 days at 4 & 20 °C & for 24 hr at 37 °C. Mitoxantrone HCl 2 mg/ml in glass vials & drawn into 12 ml plastic syringes exhibited no visual changes & little or no loss by HPLC when stored for 42 days at 4 & 23 °C. ... Mitoxantrone HCl 0.2 mg/ml in sterile water for injection was stable in Parker Micropump PVC reservoirs for 14 days at 4 & 37 °C, exhibiting no loss by HPLC. Mitoxantrone HCl was cultured with human lymphoblasts to determine whether its cytotoxic activity was retained. The soln retained cytotoxicity for 24 hr at 4 °C & room temp. The pH range of max stability is 2-4.5. Mitoxantrone HCl was unstable when the pH was increased to 7.4. Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC. Bulk: After 30 days at 60 ° C, no decomposition was observed (UV or TLC). Solution: The solution undergoes 6% decomposition in H over 5 days (UV). |
Löslichkeit |
Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone H2O 5- 10 (mg/mL) pH 4 Acetate buffer 3 - 5 (mg/mL) pH 9 Borate buffer < 1 (mg/mL) 0.1NHCl 1 - 3 (mg/mL) 0.1 N NaOH decomposes (mg/mL) 10% Ethanol 3 - 5 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) |
Synonyme |
Acetate, Mitoxantrone; CL 232325; CL-232325; CL232325; DHAQ; Hydrochloride, Mitoxantrone; Mitoxantrone; Mitoxantrone Acetate; Mitoxantrone Hydrochloride; Mitozantrone; Mitroxone; Novantron; Novantrone; NSC 279836; NSC 287836; NSC 299195; NSC 301739; NSC 301739D; NSC-279836; NSC-287836; NSC-299195; NSC-301739; NSC-301739D; NSC279836; NSC287836; NSC299195; NSC301739; NSC301739D; Onkotrone; Pralifan; Ralenova |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:
- DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]
- Topoisomerase II Inhibition: Mitoxantrone Hydrochloride binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]
A: The molecular formula of Mitoxantrone Hydrochloride is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []
A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of Mitoxantrone Hydrochloride PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.
A: Mitoxantrone Hydrochloride solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []
ANone: Mitoxantrone Hydrochloride is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.
ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning Mitoxantrone Hydrochloride.
ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of Mitoxantrone Hydrochloride.
A: Mitoxantrone Hydrochloride, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:
- Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of Mitoxantrone Hydrochloride liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]
- PEGylation: Attaching polyethylene glycol (PEG) to Mitoxantrone Hydrochloride liposomes further improves stability and circulation time, enhancing its therapeutic potential. []
- Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of Mitoxantrone Hydrochloride. []
- Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver Mitoxantrone Hydrochloride with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []
A: Studies in mice bearing S-180 tumors reveal that liposomal Mitoxantrone Hydrochloride (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free Mitoxantrone Hydrochloride (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []
A: Liposomal encapsulation significantly enhances the in vivo activity of Mitoxantrone Hydrochloride compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]
ANone: Numerous studies demonstrate the efficacy of Mitoxantrone Hydrochloride in various cancer models:
- In vitro studies: Mitoxantrone Hydrochloride exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]
- Animal Models: Mitoxantrone Hydrochloride effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]
- Clinical Trials: Several clinical trials have investigated the efficacy of Mitoxantrone Hydrochloride in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []
ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:
- Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump Mitoxantrone Hydrochloride out of cancer cells, reducing its intracellular concentration and efficacy. [, ]
- Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by Mitoxantrone Hydrochloride, hindering cell death. []
ANone: Researchers are actively exploring strategies to circumvent MDR and enhance Mitoxantrone Hydrochloride's efficacy:
- Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering Mitoxantrone Hydrochloride with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []
- Nanocarrier-based delivery: Formulating Mitoxantrone Hydrochloride into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []
ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that Mitoxantrone Hydrochloride, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:
- Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]
- Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]
ANone: Several approaches aim to improve Mitoxantrone Hydrochloride delivery and enhance its tumor targeting:
- Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]
- Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []
- Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []
ANone: The provided research papers do not extensively explore specific biomarkers for predicting Mitoxantrone Hydrochloride efficacy or monitoring treatment response.
ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor Mitoxantrone Hydrochloride:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of Mitoxantrone Hydrochloride in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]
- UV Absorption Spectroscopy: This technique is used to quantify Mitoxantrone Hydrochloride, particularly when encapsulated in liposomes. []
- Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of Mitoxantrone Hydrochloride and its potential impurities. []
- Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of Mitoxantrone Hydrochloride on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]
ANone: The environmental impact and degradation of Mitoxantrone Hydrochloride are not addressed in the provided research papers.
A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for Mitoxantrone Hydrochloride quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.
ANone: The provided research papers do not contain specific details regarding the immunogenicity of Mitoxantrone Hydrochloride.
A: Mitoxantrone Hydrochloride interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of Mitoxantrone Hydrochloride, reducing its intracellular accumulation and diminishing its therapeutic efficacy.
ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:
- Co-administration of BCRP inhibitors: Combining Mitoxantrone Hydrochloride with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []
- Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []
ANone: The provided research papers do not specifically address the potential of Mitoxantrone Hydrochloride to induce or inhibit drug-metabolizing enzymes.
A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of Mitoxantrone Hydrochloride delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.
ANone: The provided research papers primarily focus on Mitoxantrone Hydrochloride and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.
ANone: The provided research papers do not address the recycling and waste management of Mitoxantrone Hydrochloride. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.
ANone: The research papers highlight several critical tools and resources contributing to efficient research on Mitoxantrone Hydrochloride:
- Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]
- Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of Mitoxantrone Hydrochloride in various cancer types and patient populations. [, , , , , , , ]
- Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring Mitoxantrone Hydrochloride in different matrices. [, , , , ]
- Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]
ANone: The research on Mitoxantrone Hydrochloride highlights significant cross-disciplinary applications and synergies:
- Oncology and Pharmacology: The clinical use of Mitoxantrone Hydrochloride in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]
- Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]
- Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of Mitoxantrone Hydrochloride necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]
- Oncology and Immunology: The use of Mitoxantrone Hydrochloride in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.